

eDNA for Diet Analysis of Carnivorous Mammals: Application Notes and Protocols

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Introduction

Environmental DNA (eDNA) metabarcoding has emerged as a powerful, non-invasive tool for the dietary analysis of carnivorous mammals, offering significant advantages over traditional methods like morphological analysis of scat.^[1] This technique involves the extraction and sequencing of DNA from environmental samples, primarily feces, to identify the prey species consumed.^{[1][2]} By targeting specific gene regions (barcodes), researchers can achieve high taxonomic resolution of prey items, providing a more comprehensive and accurate picture of an animal's diet.^[2] This approach is particularly valuable for studying elusive or endangered carnivores where direct observation of feeding is impractical.

These application notes provide an overview of the methodology, from sample collection to data analysis, and include detailed protocols for researchers, scientists, and professionals in related fields.

Key Applications

- **Trophic Ecology and Food Web Analysis:** Elucidating predator-prey relationships and constructing detailed food webs.^[3]
- **Conservation and Management:** Identifying critical food resources for endangered species and understanding dietary overlap with domestic animals to mitigate human-wildlife conflict.

- **Habitat Assessment:** Using diet composition as an indicator of prey availability and habitat quality.
- **Disease Ecology:** Detecting the presence of parasites and pathogens in prey species.

Advantages of eDNA Metabarcoding for Diet Analysis

- **Higher Sensitivity and Accuracy:** Detects a wider range of prey items, including soft-bodied organisms and highly digested remains that are often missed in morphological analysis.[4][5]
- **Improved Taxonomic Resolution:** Allows for the identification of prey to the species or genus level.[2]
- **Non-invasive:** Relies on the collection of feces, minimizing disturbance to the target animals. [2]
- **Efficiency:** Enables the processing of a large number of samples in a relatively short time.[1]

Data Presentation

Comparison of Prey Detection Methods

The following table summarizes a study comparing the detection rates of leporid (rabbit and hare) prey in coyote scats using traditional morphological analysis versus eDNA metabarcoding. The molecular analysis demonstrated a significantly higher detection rate.

Analysis Method	Number of Scats Analyzed	Scats with Leporid Prey Detected	Detection Rate (%)
Morphological Analysis	50	25	50%
Molecular Analysis (eDNA)	50	38	76%

(Data sourced from a study on coyote diet analysis)[5]

Taxonomic Resolution of Different Genetic Markers

The choice of genetic marker can influence the taxonomic resolution of the prey identified. This table shows the percentage of sequences identified to different taxonomic levels for various markers in a diet study of Eurasian badgers and red foxes.

Predator	Marker	Species Level (%)	Genus Level (%)	Family Level (%)	Order Level (%)	Higher Taxonomic Levels (%)
Badger	Vertebrate	33	-	-	-	-
	Invertebrate	20	-	-	32	
	Plant	7	-	-	-	
Fox	Vertebrate	43	-	-	-	-
	Invertebrate	13	-	-	18	
	Plant	8	-	-	-	

(Data adapted from a study on the diet of generalist carnivores)[\[2\]](#)

Experimental Protocols

Fecal Sample Collection and Preservation

Objective: To collect fecal samples while minimizing contamination and preserving the integrity of the DNA.

Materials:

- Sterile gloves
- Sterile collection tubes (e.g., 50 mL conical tubes)
- Silica gel desiccant or ethanol (95-100%)

- Sterile tweezers or spatulas
- Cooler with ice packs for transport

Protocol:

- Wear a new pair of sterile gloves for each sample to prevent cross-contamination.
- Locate fresh scat samples. Fresher samples generally yield higher quality DNA.
- Using sterile tweezers or a spatula, collect a portion of the outer surface of the scat, as this layer is enriched with DNA from the consumer's gut epithelial cells.
- Place the sample into a sterile collection tube.
- Preserve the sample immediately to prevent DNA degradation:
 - With Silica Gel: Fill the tube at least two-thirds full with silica gel desiccant. The silica gel will draw moisture out of the sample.
 - With Ethanol: Submerge the sample in 95-100% ethanol.
- Label the tube with the sample ID, date, location, and species (if known).
- Store the samples in a cool, dry place. For long-term storage, -20°C is recommended.

DNA Extraction from Fecal Samples

Objective: To isolate total DNA from the fecal sample, including DNA from the predator and its prey. This protocol is based on the Qiagen DNeasy PowerSoil Pro Kit.

Materials:

- Qiagen DNeasy PowerSoil Pro Kit
- Microcentrifuge
- Vortex-Genie 2 with a vortex adapter

- Pipettes and sterile filter tips
- Fecal sample (up to 250 mg)

Protocol:

- Add up to 250 mg of the fecal sample to a PowerBead Pro Tube.
- Add 800 µl of Solution CD1 and briefly vortex to mix.
- Secure the tube horizontally on a vortex adapter and vortex at maximum speed for 10 minutes to mechanically lyse the cells.[\[6\]](#)
- Centrifuge the tube at 15,000 x g for 1 minute.[\[6\]](#)
- Transfer the supernatant to a new 2 ml collection tube.
- Add 200 µl of Solution C2 and vortex for 5 seconds. Incubate at 4°C for 5 minutes.
- Centrifuge at 10,000 x g for 1 minute.
- Avoiding the pellet, transfer up to 600 µl of the supernatant to a new 2 ml collection tube.
- Add 200 µl of Solution C3 and vortex briefly. Incubate at 4°C for 5 minutes.
- Centrifuge at 10,000 x g for 1 minute.
- Avoiding the pellet, transfer up to 750 µl of the supernatant to a new 2 ml collection tube.
- Add 1.2 ml of Solution C4 and vortex for 5 seconds.
- Load 675 µl of the lysate onto an MB Spin Column and centrifuge at 10,000 x g for 1 minute. Discard the flow-through. Repeat until all lysate has been processed.
- Add 500 µl of Solution C5 to the MB Spin Column and centrifuge at 10,000 x g for 30 seconds. Discard the flow-through.
- Place the MB Spin Column in a clean 2 ml collection tube and centrifuge at 16,000 x g for 2 minutes to dry the membrane.[\[6\]](#)

- Place the MB Spin Column in a new 1.5 ml elution tube.
- Add 60 µl of Solution C6 (Elution Buffer) to the center of the membrane.[\[6\]](#)
- Incubate at room temperature for 1 minute.
- Centrifuge at 15,000 x g for 1 minute to elute the DNA.[\[6\]](#)
- Store the extracted DNA at -20°C.

PCR Amplification of Barcoding Genes

Objective: To amplify a specific region of a barcoding gene (e.g., 12S or 16S rRNA for vertebrates) from the extracted DNA.

Materials:

- Extracted DNA
- PCR master mix (containing Taq polymerase, dNTPs, and buffer)
- Forward and reverse primers for the target gene (see table below)
- Nuclease-free water
- Thermocycler

Commonly Used Primers for Vertebrate Prey:

Gene	Primer Name	Sequence (5' -> 3')
12S rRNA	12S-V5-F	TAGAACAGGCTCCTCTAG
12S-V5-R	TTAGATACCCCACTATGC	
16S rRNA	16S-Vert-F1	AGACGAGAAGACCCYdTGG AGCTT
16S-Vert-R1	GATCCAACATCGAGGTCGTA A	

(Primer sequences sourced from published literature)[7][8]

PCR Reaction Setup (25 µl total volume):

Component	Volume	Final Concentration
PCR Master Mix (2x)	12.5 µl	1x
Forward Primer (10 µM)	1.0 µl	0.4 µM
Reverse Primer (10 µM)	1.0 µl	0.4 µM
Template DNA	2.0 µl	~1-10 ng
Nuclease-free water	8.5 µl	-

Thermocycler Profile (Example for 12S rRNA):

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	5 min	1
Denaturation	95	30 sec	35
Annealing	57	30 sec	1
Extension	72	1 min	
Final Extension	72	7 min	
Hold	4	∞	1

(Thermocycler profile adapted from a study on Neotropical freshwater fish)[9]

Quality Control:

- Include a negative control (no template DNA) in each PCR run to check for contamination.
- Run the PCR products on an agarose gel to verify the amplification of the correct size fragment.

Library Preparation and High-Throughput Sequencing

Following successful PCR amplification, the amplicons are pooled and prepared for high-throughput sequencing on a platform such as the Illumina MiSeq. This typically involves a second, limited-cycle PCR to add sequencing adapters and unique indices to each sample. The indexed libraries are then quantified, pooled, and sequenced according to the manufacturer's instructions.

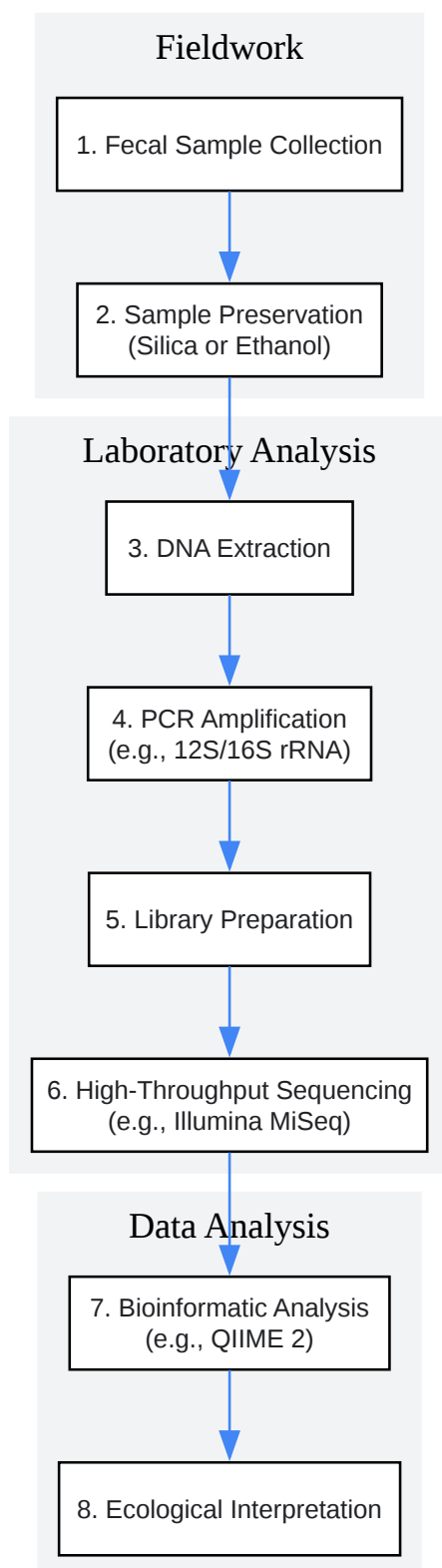
Bioinformatic Analysis

Objective: To process the raw sequencing data to identify the prey species present in each sample. A common pipeline for this is QIIME 2.[10][11][12][13]

Bioinformatics Workflow:

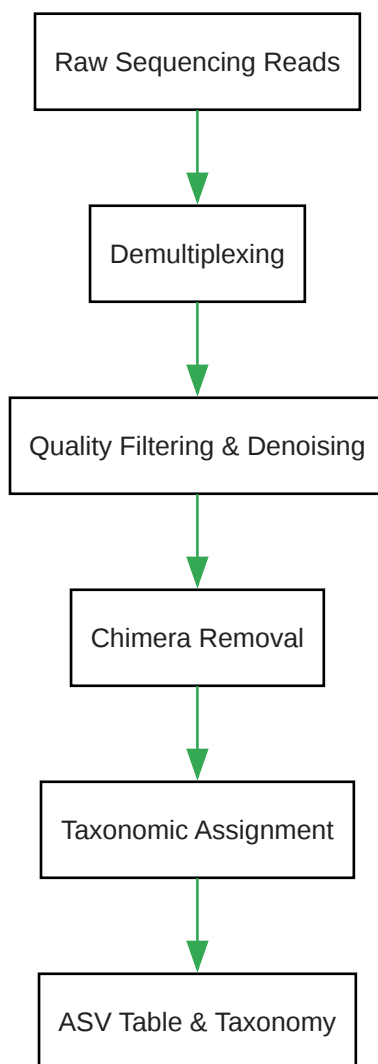
- **Demultiplexing:** The raw sequencing reads are sorted into individual samples based on their unique indices.
- **Quality Filtering and Denoising:** Low-quality reads and sequencing errors are removed. Denoising algorithms like DADA2 or Deblur are used to identify and correct for sequencing errors, resulting in a table of amplicon sequence variants (ASVs).[10]
- **Chimera Removal:** Chimeric sequences, which are artifacts of PCR, are identified and removed.
- **Taxonomic Assignment:** The representative sequence for each ASV is compared against a reference database (e.g., NCBI GenBank) to assign a taxonomic identity.[10]
- **Data Analysis:** The resulting table of ASVs and their taxonomic assignments is used for downstream ecological analyses, such as calculating the frequency of occurrence and relative read abundance of each prey taxon.

Visualizations



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Caption: A generalized workflow for eDNA metabarcoding of carnivore diet.



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Caption: A typical bioinformatics pipeline for processing eDNA metabarcoding data.

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References

- 1. sciencereviews.info [sciencereviews.info]
- 2. addi.ehu.es [addi.ehu.es]

- 3. amnh.org [amnh.org]
- 4. Food from faeces: Evaluating the efficacy of scat DNA metabarcoding in dietary analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onehealthmicrobiome.org [onehealthmicrobiome.org]
- 7. mvences.de [mvences.de]
- 8. amber.international [amber.international]
- 9. New 12S metabarcoding primers for enhanced Neotropical freshwater fish biodiversity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QIIME2 workflow | CHMI services [chmi-sops.github.io]
- 11. QIIME2 enhances multi-amplicon sequencing data analysis: a standardized and validated open-source pipeline for comprehensive 16S rRNA gene profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Bioinformatics Pipelines and Operating Systems for the Analyses of 16S rRNA Gene Amplicon Sequences in Human Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. curr-protoc-bioinformatics.qiime2.org [curr-protoc-bioinformatics.qiime2.org]
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